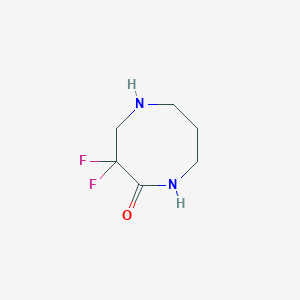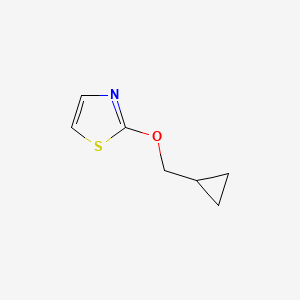![molecular formula C25H27N7O2 B2396205 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021123-03-4](/img/structure/B2396205.png)
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that compound 6g is a selective AChE inhibitor .
Alzheimer’s Disease Treatment
The compound has potential applications in the treatment of Alzheimer’s disease (AD) . AD is a neurodegenerative disease characterized by progressive cognitive decline, memory impairment, language dysfunction, and inability to perform daily life tasks . The compound could be considered as a lead compound for the development of AD drugs .
Neurological Disorders
The compound could potentially be used in the treatment of other neurological disorders . Given its anticonvulsant activity and its potential use in the treatment of Alzheimer’s disease, it’s plausible that it could have applications in treating other neurological conditions as well .
Pharmacotherapy
The compound could potentially be used in pharmacotherapy . Its anticonvulsant activity and potential use as an acetylcholinesterase inhibitor suggest that it could be used in pharmacotherapy to treat various conditions .
Epilepsy Treatment
Given its anticonvulsant activity, the compound could potentially be used in the treatment of epilepsy . It showed activity in the MES seizures and the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway is involved in the transmission of signals in the nervous system. The inhibition of AChE and BuChE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This, in turn, enhances cholinergic transmission .
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Propiedades
IUPAC Name |
2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOXUPGKFECFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
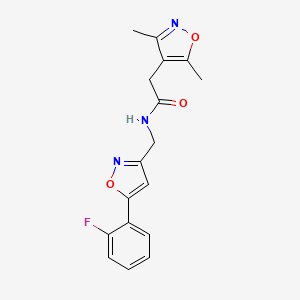
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

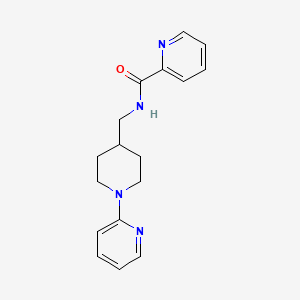
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)
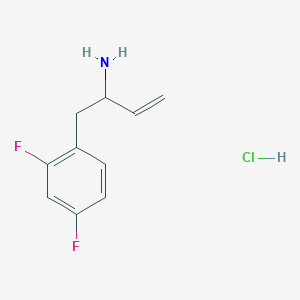
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
